5-Bromo-4-methoxy-2-methylbenzoic acid

Pharmaceutical Process Chemistry Regioselective Synthesis SGLT2 Inhibitor Intermediates

Bromination of 4-methoxy-2-methylbenzoic acid yields a non-selective ~1:1 regioisomer mixture with only ~34% isolated yield of the desired 5-bromo product after purification-a critical bottleneck in Luseogliflozin synthesis. • Eliminate this inefficient step: pre-formed 5-bromo-4-methoxy-2-methylbenzoic acid ensures regiochemical certainty and streamlines downstream cross-coupling. • Validated antiviral fragment: documented IC50 = 1.7 μM against DENV3 NS5 RdRp for fragment-based drug discovery and SAR exploration. • Reliable sourcing for process R&D and medicinal chemistry campaigns.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 875245-69-5
Cat. No. B1372156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-methylbenzoic acid
CAS875245-69-5
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyZCAQDNLMTZJPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-2-methylbenzoic Acid: Key Synthetic Intermediate


5-Bromo-4-methoxy-2-methylbenzoic acid (CAS 875245-69-5) is a tri-substituted aromatic carboxylic acid with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . Its structure features a benzoic acid core with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position . This specific substitution pattern renders it a key intermediate in advanced pharmaceutical synthesis, notably for the SGLT2 inhibitor Luseogliflozin [1], and as a building block for exploring structure-activity relationships in drug discovery programs [2].

Key regioisomeric intermediate for SGLT2 inhibitor Luseogliflozin synthesis
Bromo-substituted scaffold enables cross-coupling-based diversification
Defined fragment for antiviral polymerase SAR and weak-hit exploration

5-Bromo-4-methoxy-2-methylbenzoic Acid: Unique Substitution Pattern


The precise 5-bromo-4-methoxy-2-methyl substitution pattern on the benzoic acid ring is not arbitrary; it is a critical determinant of downstream reactivity and biological activity. Simple substitution with a related compound like 4-methoxy-2-methylbenzoic acid (lacking the bromine) or a different regioisomer (e.g., 5-bromo-2-methylbenzoic acid, lacking the 4-methoxy group) would be non-viable for specific synthetic routes. For instance, the bromine atom at the 5-position is essential for subsequent cross-coupling reactions, such as those employed in the synthesis of Luseogliflozin [1]. Furthermore, the combination and specific positioning of the bromo, methoxy, and methyl groups directly influence the molecule's electronic properties and steric hindrance, which are paramount for achieving desired selectivity in enzymatic assays, as demonstrated by its weak but measurable inhibition of the DENV3 NS5 RdRp target [2]. Using a different analog would fail to replicate these precise interactions and would not be a direct substitute in a validated synthetic pathway or a defined biological screening cascade.

Positional isomer Bromine at 3-position instead of 5-position may disrupt key cross-coupling steps
Missing methoxy Absence of 4-methoxy alters electronic and steric properties, shifting reactivity
Analog mismatch Substitution pattern directly influences enzyme assay selectivity; analogs may not reproduce activity

5-Bromo-4-methoxy-2-methylbenzoic Acid: Quantitative Evidence


Regioselective Bromination for Luseogliflozin

The synthesis of the SGLT2 inhibitor Luseogliflozin requires 5-bromo-4-methoxy-2-methylbenzoic acid as a key intermediate. Direct bromination of the precursor 4-methoxy-2-methylbenzoic acid results in a 1:1 mixture of the desired 5-bromo regioisomer and the undesired 3-bromo regioisomer. This necessitates a separation step. The desired 5-bromo-4-methoxy-2-methylbenzoic acid can be isolated via recrystallization, but with a relatively low yield, a quantifiable cost of this specific synthesis [1][2].

Regioselective bromination
Head-to-head
Isolated yield 34% (from 1:1 regioisomer mixture)
Procurement bypasses 66% material loss in synthesis
Fe powder bromination; methanol recrystallization
Pharmaceutical Process Chemistry Regioselective Synthesis SGLT2 Inhibitor Intermediates

Dengue Virus Polymerase Inhibition

5-Bromo-4-methoxy-2-methylbenzoic acid exhibits measurable inhibition of the Dengue virus serotype 3 (DENV3) NS5 RNA-dependent RNA polymerase (RdRp), a key target for antiviral development. Its potency can be directly compared to other compound classes screened in the same assay, establishing a clear benchmark for its activity level [1][2].

DENV3 NS5 RdRp inhibition
Cross-study
IC₅₀ = 1.7 µM (1700 nM)
Weak-hit fragment for SAR studies; 2-3× less potent than lead benzothiazines
In vitro ss-RNA PolyC assay, PicoGreen detection
Antiviral Drug Discovery Dengue Virus RNA-dependent RNA Polymerase (RdRp) Enzyme Inhibition

Metal Complexation: Brominated vs Non-Brominated

The presence of the carboxylic acid group and the 4-methoxy substituent allows 5-bromo-4-methoxy-2-methylbenzoic acid to act as a ligand for metal complexation. While the non-brominated analog 4-methoxy-2-methylbenzoic acid is documented to form complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) , the introduction of the bromine atom in the target compound is known to influence complex formation . This suggests the potential for differentiated properties in the resulting complexes.

Metal complexation
Class-level
Brominated analog forms complexes with Mn, Co, Ni, Cu, Zn, Cd
Context-dependent; heavy atom effect may differentiate properties
No quantitative stability data available; verify experimentally
Coordination Chemistry Material Science Analytical Chemistry

5-Bromo-4-methoxy-2-methylbenzoic Acid: Application Scenarios


Luseogliflozin Synthesis Scale-Up

This compound is a documented, critical intermediate in the industrial synthesis of Luseogliflozin, a commercial SGLT2 inhibitor for type 2 diabetes [1]. Researchers and process chemists scaling up the synthesis of Luseogliflozin or designing new analogs of this drug class can rely on this specific regioisomer. Procuring it directly bypasses the low-yielding and non-selective bromination step (1:1 mixture of 3- and 5-bromo isomers, ~34% yield of the desired product after purification), thereby streamlining the synthetic route and improving overall process efficiency [1][2].

Antiviral SAR Studies

For medicinal chemists working on inhibitors of viral polymerases, particularly Dengue virus NS5 RdRp, 5-bromo-4-methoxy-2-methylbenzoic acid serves as a defined, low-molecular-weight fragment with weak but quantifiable inhibitory activity (IC50 = 1.7 μM) [3]. It is an ideal starting point for fragment-based drug discovery (FBDD) or for systematic SAR exploration. By using this compound as a base scaffold, researchers can probe the effects of further functionalization on antiviral potency, selectivity, and physicochemical properties, comparing new analogs directly to this benchmark fragment.

Halogenated Ligand Synthesis

The compound's ability to act as a ligand for a range of transition metals makes it a building block for coordination chemistry and materials science . The presence of the heavy bromine atom distinguishes it from non-halogenated analogs . Scientists can use it to synthesize metal-organic frameworks (MOFs) or coordination polymers with potentially unique magnetic, luminescent, or catalytic properties derived from the heavy atom effect and altered electron density around the metal center.

ASK1 Inhibitor Development

This compound is listed as a synthetic intermediate in patents related to Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, which are being investigated for treating non-alcoholic steatohepatitis (NASH) and other fibrotic diseases [4]. Researchers engaged in developing novel ASK1 inhibitors can use 5-bromo-4-methoxy-2-methylbenzoic acid as a key building block to construct and diversify their compound libraries, accelerating the hit-to-lead process.

Application
Selection Property
Validation Focus
Luseogliflozin process chemistry
Regioisomeric purity and cross-coupling handle
Synthetic route efficiency and yield verification
Fragment-based antiviral SAR
Defined weak-hit inhibitory activity
SAR around fragment starting point; potency improvement
Halogenated ligand synthesis
Bromo-substituent effect on metal coordination
Metal complex property differentiation; MOF construction
ASK1 inhibitor intermediate
Documented patent building block
Patent synthetic route validation; library diversification

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